4-Butoxybenzyl alcohol

描述

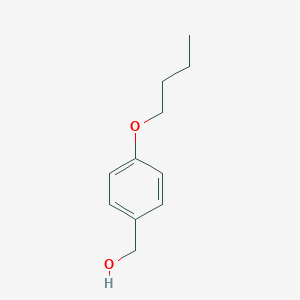

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-butoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKNBDBZIKPUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211198 | |

| Record name | 4-Butoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-45-5 | |

| Record name | 4-Butoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6214-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Butoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Diverse Synthetic Routes for 4-Butoxybenzyl Alcohol

The preparation of this compound can be achieved through various synthetic pathways, each with its own set of advantages and limitations. Researchers have focused on developing methods that are not only efficient but also selective and environmentally benign.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are crucial in the synthesis of this compound to avoid the formation of unwanted byproducts. One common strategy involves the selective reduction of the aldehyde group of 4-butoxybenzaldehyde (B1265825). For instance, the use of sodium borohydride (B1222165) in the presence of specific additives can achieve high chemoselectivity, reducing the aldehyde in the presence of other potentially reducible functional groups. journals.co.za The choice of solvent and reaction conditions also plays a significant role in directing the regioselectivity of the reaction, ensuring that the reduction occurs specifically at the desired carbonyl group.

Another approach to achieve high chemo- and regioselectivity is through the hydrocarbonylation of specific alkenes. By employing rhodium complexes with carefully selected bidentate ligands, it is possible to direct the hydroformylation reaction towards the formation of the desired alcohol as the primary product with high selectivity. rsc.org

Catalytic Approaches in this compound Formation

Catalysis offers efficient and sustainable routes to this compound. Both hydrogenation and oxidation-reduction sequences are prominent catalytic methods.

Catalytic hydrogenation of 4-butoxybenzaldehyde is a widely used method for the synthesis of this compound. This process typically involves the use of a metal catalyst, such as palladium or platinum, supported on a solid matrix like carbon or titania. organic-chemistry.orggoogle.com The reaction is carried out under a hydrogen atmosphere, where the aldehyde is reduced to the corresponding alcohol. google.com The efficiency and selectivity of this process are highly dependent on the choice of catalyst, support, reaction temperature, and pressure. google.com For instance, supported gold-palladium (AuPd) nanoalloys have shown to be effective multifunctional catalysts for the one-pot synthesis of related compounds, which involves a dehydrogenation step followed by hydrogenation. rsc.org

| Catalyst System | Substrate | Product | Key Features |

| Pd/C, H₂ | 4-Butoxybenzaldehyde | This compound | Common and effective method for aldehyde reduction. organic-chemistry.org |

| AuPd/TiO₂ | 4-Methoxybenzyl alcohol | 4-(4-methoxyphenyl)butan-2-one | Demonstrates the potential of bimetallic catalysts in related multi-step syntheses involving hydrogenation. rsc.orgcardiff.ac.uk |

| Zn(BH₄)₂/Charcoal | Aldehydes | Alcohols | High to excellent yields, chemoselective reduction of aldehydes over ketones. scielo.org.mx |

This table presents examples of catalyst systems used in hydrogenation reactions relevant to the synthesis of benzyl (B1604629) alcohol derivatives.

An alternative to direct hydrogenation is a two-step oxidation-reduction sequence. This can involve the oxidation of a precursor molecule followed by the selective reduction of an intermediate. For example, p-methoxy toluene (B28343) can be oxidized to p-anisaldehyde, which is then subsequently reduced to p-methoxybenzyl alcohol. google.com This approach allows for greater control over the reaction and can be advantageous when the starting material is more readily available than the corresponding aldehyde.

A notable example of an oxidation-reduction cascade involves the enzymatic oxidation of p-methoxybenzyl alcohol to anisaldehyde, which then undergoes an iridium-catalyzed reductive amination. rsc.org This demonstrates the potential for combining biocatalysis with metal catalysis in a one-pot sequence.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of environmentally friendly oxidizing agents, solvent-free reaction conditions, and catalysts that can be easily recovered and reused.

One significant advancement is the use of hydrogen peroxide as a "clean" oxidizing agent, as its only byproduct is water. ijasrm.com Phase transfer catalysis has been employed in the environmentally friendly oxidation of similar compounds like 4-methoxybenzyl alcohol, using hydrogen peroxide in the presence of a co-catalyst like sodium tungstate. ijasrm.com

Solvent-free reactions represent another key aspect of green chemistry. The reduction of p-anisaldehyde with sodium borohydride has been successfully carried out in a solvent-free manner, achieving a high yield of 4-methoxybenzyl alcohol. ugm.ac.idresearchgate.net This approach minimizes waste and energy consumption associated with solvent use and recovery. researchgate.net

The use of photocatalysis is also a promising green synthetic route. The oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde has been demonstrated using a titanium dioxide catalyst in an aqueous suspension under photocatalytic conditions. medchemexpress.com Furthermore, UV light has been shown to promote the oxidation of benzyl alcohols in the absence of any metal catalysts or external photosensitizers, with the alcohol itself acting as an electron donor. rsc.org

Reaction Mechanisms and Kinetics of this compound Transformations

Understanding the reaction mechanisms and kinetics of the transformations of this compound is essential for optimizing reaction conditions and developing more efficient synthetic protocols.

The oxidation of benzyl alcohol derivatives, a key transformation, has been studied extensively. The mechanism can vary depending on the oxidant and catalyst used. For instance, the oxidation of 4-methoxybenzyl alcohol by Cr(VI) oxidants has been found to be first order with respect to the oxidant, substrate, and hydrogen ion concentration, exhibiting Michaelis-Menten type kinetics. worldwidejournals.com In contrast, the oxidation with polymer-supported chromic acid showed zero-order kinetics for both the alcohol and the oxidant. niscpr.res.in

Kinetic studies on the oxidation of 4-methoxybenzyl alcohol with other reagents have revealed that the reaction is facilitated by electron-donating groups on the aromatic ring. core.ac.uk The Hammett study for one such reaction showed a negative ρ value, indicating the development of a positive charge at the benzylic position in the transition state. core.ac.uk

The mechanism of catalytic transformations often involves the formation of intermediate species. In the iridium-catalyzed β-alkylation of alcohols, an iridium alkoxide species is initially formed, which then undergoes β-hydride elimination to yield a hydride intermediate and the corresponding carbonyl compound. unizar.es Similarly, in ruthenium-catalyzed amidation of alcohols, deuterium (B1214612) labeling experiments have indicated the involvement of ruthenium-dihydride species in the catalytic cycle. dtu.dk

The kinetics of enzyme-catalyzed reactions involving aryl-alcohols have also been investigated. For aryl-alcohol oxidase, bi-substrate kinetics analysis has shown that the reaction mechanism can switch between a ping-pong and a ternary complex mechanism depending on the substituents on the benzyl alcohol. nih.gov For example, reactions with methoxylated benzyl alcohols, like 4-methoxybenzyl alcohol, tend to form a ternary complex. nih.gov

| Reaction | Key Mechanistic/Kinetic Findings |

| Oxidation of 4-methoxybenzyl alcohol with Cr(VI) | First-order kinetics with respect to oxidant, substrate, and [H⁺]; follows Michaelis-Menten kinetics. worldwidejournals.com |

| Oxidation of 4-methoxybenzyl alcohol with BQB | Reaction is accelerated by electron-donating groups; negative Hammett ρ value suggests positive charge buildup in the transition state. core.ac.uk |

| Aryl-alcohol oxidase catalyzed oxidation | Mechanism can be ping-pong or involve a ternary complex depending on the substrate's electronic properties. nih.gov |

| Ruthenium-catalyzed amidation of alcohols | Involves ruthenium-dihydride intermediates. dtu.dk |

This table summarizes key mechanistic and kinetic findings for transformations of benzyl alcohol derivatives.

Detailed Reaction Pathways of Oxidative Processes

The oxidation of this compound can proceed through multiple pathways, primarily yielding the corresponding aldehyde, 4-butoxybenzaldehyde, or undergoing complete mineralization to carbon dioxide and water. Photocatalysis is a key method for initiating these transformations.

The process typically occurs on the surface of a semiconductor photocatalyst, such as titanium dioxide (TiO₂). The reaction initiates when the photocatalyst absorbs photons, leading to the formation of electron-hole pairs. These charge carriers can then generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are the primary agents of oxidation.

The reaction can follow two main parallel pathways:

Partial Oxidation to Aldehyde: This is the selective pathway where this compound is converted to 4-butoxybenzaldehyde. The mechanism is believed to involve the abstraction of a hydrogen atom from the alcohol's hydroxymethyl group by the photogenerated radicals. This pathway is favored under conditions of low oxygen coverage on the catalyst surface and a lower flux of absorbed photons. The resulting aldehyde is a valuable chemical intermediate used in various industries.

Complete Mineralization: This pathway involves the complete oxidation of the alcohol to CO₂ and H₂O. It occurs under conditions that favor the generation of a high concentration of reactive species, such as high irradiation power and high oxygen concentration. This process can further oxidize the intermediate aldehyde, breaking down the aromatic ring and ultimately leading to simple inorganic products.

Scavenger experiments in related systems have shown that photogenerated holes (h⁺) and superoxide radicals (•O₂⁻) often play an essential role in the photooxidation of benzylic alcohols, while hydroxyl radicals (•OH) may have a lesser effect.

Kinetic Studies of Transformations

Kinetic studies provide critical insights into the reaction rates and the influence of various parameters on the transformation of this compound. A notable example is the oxidation using phase transfer catalysis (PTC).

In a typical PTC system for the oxidation of a benzylic alcohol like 4-methoxybenzyl alcohol (a close analog of this compound), hydrogen peroxide is used as a green oxidizing agent, with a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) and a co-catalyst like sodium tungstate. The reaction involves the transfer of the water-soluble oxidant into the organic phase containing the alcohol, facilitated by the PTC.

The kinetics of this multiphase reaction are influenced by several factors:

Concentration of Reactants: The reaction rate increases with the concentration of both the alcohol and the oxidizing agent (H₂O₂).

Catalyst Loading: The conversion of the alcohol increases with higher concentrations of both the phase transfer catalyst and the co-catalyst.

Temperature: Higher temperatures generally lead to increased reaction rates and higher conversion.

Agitation Speed: In a heterogeneous system, the rate of reaction is influenced by the speed of agitation until mass transfer limitations are overcome.

A kinetic model developed for the oxidation of 4-methoxybenzyl alcohol demonstrated that the initial reaction rate increases with the concentration of the phase transfer catalyst and the co-catalyst. Studies on similar supported metal catalysts have shown that the reaction kinetics can be zero-order with respect to O₂ and exhibit saturation kinetics for the alcohol, indicating that the reaction is not limited by mass transport under certain conditions.

Table 1: Influence of Catalyst Concentration on Initial Reaction Rate for Oxidation of 4-Methoxybenzyl Alcohol (Analog) Data derived from kinetic studies of phase transfer catalytic oxidation.

| Parameter Varied | Concentration Range | Observation |

|---|---|---|

| Phase Transfer Catalyst (TBAB) | Varies | Initial reaction rate increases with increasing PTC concentration. |

Catalytic Reaction Mechanisms and Selectivity Enhancement

The choice of catalyst is paramount for controlling the selectivity of this compound oxidation, particularly for maximizing the yield of the desired aldehyde. Ceria-based materials and the introduction of transition metals are two key strategies for enhancing catalytic performance.

Ceria-Based Materials: Ceria (CeO₂) is a highly effective catalyst support due to its ability to store and release oxygen, which is attributed to the redox couple of Ce³⁺/Ce⁴⁺ ions. The presence of oxygen vacancies on the ceria surface is crucial for its catalytic activity. For the oxidation of 4-methoxybenzyl alcohol, ceria nanoparticle catalysts have demonstrated exceptional efficiency, achieving over 99.9% conversion and complete selectivity for the corresponding aldehyde under moderate conditions (373 K, 8 hours, 1 atm O₂). The mechanism on ceria-based catalysts involves the adsorption of the alcohol onto the surface, where the redox properties and oxygen defects facilitate the oxidative transformation.

Transition Metal Introduction: The introduction of transition metals onto catalyst supports can significantly enhance both activity and selectivity.

Palladium (Pd): Palladium-based catalysts are widely used for alcohol oxidation. For instance, Pd supported on ceria nanorods has been shown to be effective, where Pd(0) species act as the active sites for the reaction.

Gold (Au): Gold nanoparticles supported on ceria (Au-CeO₂) have been used as photocatalysts for the selective oxidation of 4-methoxybenzyl alcohol under UV and visible light.

Copper (Cu), Iron (Fe), Nickel (Ni), Cobalt (Co): The introduction of transition metals like Cu, Fe, Ni, or Co into ceria-based clusters has been studied. Cu and Fe, in particular, were found to increase oxygen defects, leading to enhanced reactivity and improved aldehyde selectivity in the photocatalytic oxidation of 4-methoxybenzyl alcohol compared to the pure ceria cluster. The transition metals can alter the location of radical generation from the bulk solution to the catalyst's surface, providing a pathway for designing highly selective catalysts.

Manganese (Mn): Manganese-based catalysts, sometimes combined with cobalt, have shown high conversion rates for substituted benzyl alcohols. In one study, a Zn-F catalyst variant showed 96% conversion for 4-methoxybenzyl alcohol.

Table 2: Performance of Various Catalysts in the Oxidation of 4-Methoxybenzyl Alcohol (Analog) | Catalyst System | Oxidant | Conditions | Conversion (%) | Selectivity to Aldehyde (%) |

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate

4-Butoxybenzyl alcohol functions as an essential raw material and intermediate in various synthetic applications, from pharmaceuticals to dyestuffs. lookchem.com Its bifunctional nature, possessing both a hydroxyl group and an electron-rich aromatic ring, allows it to participate in a wide array of chemical transformations.

Precursor in Pharmaceutical and Agrochemical Synthesis

As an important intermediate, this compound is utilized in the synthesis of pharmaceuticals and agrochemicals. lookchem.com The butoxybenzyl moiety is a structural component found in various biologically active molecules. For instance, it is a precursor in the synthesis of certain bioactive compounds and complex molecules used in medicinal chemistry. lookchem.comadvatechgroup.comguidechem.com The compound 2-(2-(4-butoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)-N,N-diethylethan-1-amine, also known as Butonitazene, incorporates the 4-butoxybenzyl group. justia.com Similarly, derivatives like N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide have been studied for their potential in vitro anticancer activities. researchgate.net In agrochemical research, related structures such as 1-butoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene, an analogue of the insecticide Methoxychlor, highlight the utility of the butoxyphenyl group in developing new agents. The presence of the butoxy group can modulate the lipophilicity and electronic properties of a molecule, which in turn influences its biological activity and metabolic stability.

Building Block for Complex Organic Molecules

The utility of this compound extends to its role as a versatile building block for constructing more elaborate organic molecules. tcichemicals.com Organic building blocks are fundamental components used to create larger, more intricate structures, including active pharmaceutical ingredients (APIs) and polymers. The 4-butoxybenzyl unit can be incorporated into larger scaffolds through reactions involving its hydroxyl group or through electrophilic substitution on the aromatic ring. For example, it is a known downstream product of 4-n-Butoxybenzaldehyde and can be used to synthesize a variety of derivatives, including quinolines and other heterocyclic systems. guidechem.com Its application in the synthesis of cyclic sulfamide (B24259) derivatives, which have shown potential as viral inhibitors, further demonstrates its importance as a foundational molecular fragment. nih.gov

| Molecule Name | Therapeutic Area/Application | Role of 4-Butoxybenzyl Moiety | Reference |

|---|---|---|---|

| Butonitazene | Opioid Analgesic | Core structural component | justia.com |

| (1)-N-(4-butoxybenzyl)-1,10-phenanthrolinium bromide | Anticancer Research | Key substituent for biological activity | researchgate.net |

| 2-(4-Butoxybenzyl)-1,2,5-thiadiazolidine 1,1-dioxide | Antiviral Research (Norwalk Virus) | Substituent to probe structure-activity relationships | nih.gov |

| Pyrrole carboxylic acid derivatives | Antibacterial Agents | Incorporated as a 4-butoxybenzyl group | google.com |

Protective Group Chemistry

In multi-step organic synthesis, the temporary masking of reactive functional groups is crucial to prevent unwanted side reactions. The 4-butoxybenzyl group, by analogy to the well-established 4-methoxybenzyl (PMB) group, serves as an effective protecting group for various functionalities.

Utilization as a Protecting Group for Hydroxyl and Carboxylic Acid Functions (by analogy to 4-methoxybenzyl group)

The 4-butoxybenzyl (BnOBu) group is employed as a protecting group for alcohols and carboxylic acids, forming 4-butoxybenzyl ethers and esters, respectively. Its function is analogous to the widely used 4-methoxybenzyl (PMB) protecting group. The electron-donating nature of the para-alkoxy substituent (methoxy or butoxy) facilitates the cleavage of the protecting group under specific conditions. This is because the electron-donating group stabilizes the benzylic carbocation intermediate that forms during removal by acidic or oxidative methods. The butoxy group, being slightly more electron-donating and significantly more lipophilic than the methoxy (B1213986) group, can offer subtle differences in stability and solubility, which may be advantageous in certain synthetic contexts. The protection is typically introduced by reacting the alcohol or carboxylic acid with a 4-butoxybenzyl halide, such as 1-butoxy-4-(chloromethyl)benzene. guidechem.com

| Protecting Group | Abbreviation | Key Feature | Typical Cleavage Conditions |

|---|---|---|---|

| Benzyl (B1604629) | Bn | Standard, robust protection | Hydrogenolysis (H₂, Pd/C) |

| 4-Methoxybenzyl | PMB or MPM | Electron-donating group allows for milder cleavage | Oxidative (DDQ, CAN), or strong acid (TFA) |

| 4-Butoxybenzyl | BnOBu | Increased lipophilicity; functions by analogy to PMB | Oxidative or acidic conditions (analogous to PMB) |

Orthogonal Protecting Group Strategies in Multi-Step Syntheses

Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others by using different, non-interfering reaction conditions. The 4-butoxybenzyl group can be integrated into such strategies. For example, a molecule could be synthesized with multiple hydroxyl groups protected by different groups, such as a tert-butyldimethylsilyl (TBDMS) ether, a benzoyl ester, and a 4-butoxybenzyl ether.

The TBDMS group can be selectively cleaved with a fluoride (B91410) source (e.g., TBAF). The benzoyl ester can be removed under basic conditions (e.g., NaOMe). The 4-butoxybenzyl ether would remain intact under these conditions and could be removed later in the synthetic sequence using specific oxidative conditions (e.g., with DDQ) or strong acid, which would not affect other acid-sensitive groups that might have been introduced subsequently. This orthogonality is crucial for the efficient synthesis of complex molecules like oligosaccharides and polyketides.

Nucleophilic Substitution Mechanisms in Protecting Group Formation

The introduction of the 4-butoxybenzyl protecting group typically proceeds via a nucleophilic substitution reaction. The specific mechanism depends on the functional group being protected.

Protection of Alcohols: To form a 4-butoxybenzyl ether, the Williamson ether synthesis is commonly employed. In this S_N2 reaction, the alcohol is first deprotonated with a base (such as sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then attacks an electrophilic 4-butoxybenzyl halide (e.g., 4-butoxybenzyl bromide), displacing the halide and forming the ether linkage.

Protection of Carboxylic Acids: A carboxylic acid can be protected as a 4-butoxybenzyl ester. One common method involves the reaction of the carboxylate anion with a 4-butoxybenzyl halide. The carboxylic acid is typically deprotonated with a non-nucleophilic base (like DBU or cesium carbonate) to form the carboxylate, which then acts as a nucleophile in an S_N2 reaction. Alternatively, esterification can be achieved by reacting the carboxylic acid with this compound under acidic conditions (Fischer esterification) or by using coupling agents that activate the carboxylic acid.

| Functional Group | Reaction Type | Nucleophile | Electrophile | General Reaction |

|---|---|---|---|---|

| Alcohol (R-OH) | Williamson Ether Synthesis (S_N2) | Alkoxide (R-O⁻) | 4-Butoxybenzyl Halide | R-O⁻ + BuO-C₆H₄-CH₂-Br → R-O-CH₂-C₆H₄-OBu + Br⁻ |

| Carboxylic Acid (R-COOH) | Nucleophilic Substitution (S_N2) | Carboxylate (R-COO⁻) | 4-Butoxybenzyl Halide | R-COO⁻ + BuO-C₆H₄-CH₂-Br → R-COO-CH₂-C₆H₄-OBu + Br⁻ |

Advanced Materials Development

The unique molecular structure of this compound, featuring a flexible butoxy group and a reactive benzyl alcohol moiety, makes it a valuable building block in the realm of advanced materials. Its incorporation into various material backbones can impart desirable properties such as tailored solubility, thermal characteristics, and specific functionalities. Researchers have explored its utility in creating specialty polymers and modifying surfaces, although its application in certain areas of materials science is still emerging.

Monomer in Specialty Polymer Synthesis

While not a conventional monomer in its own right for direct polymerization, this compound serves as a critical precursor in the synthesis of more complex monomers, which are then used to build specialty polymers. Its primary role is to introduce the butoxybenzyl group into a polymerizable structure.

A notable example is in the preparation of monomers for polymers with potential applications in liquid crystals or other functional materials. The synthesis process typically involves the chemical modification of this compound to attach a polymerizable group. For instance, it can be a starting material for the synthesis of specific types of monomers used in the production of polymers with controlled architectures.

One documented synthesis pathway involves the use of this compound to prepare other chemical intermediates. Although not a direct monomer, its derivatives are then employed in polymerization reactions. This multi-step approach allows for the precise design of monomers where the butoxy group can influence the final properties of the polymer, such as its solubility and thermal behavior.

The following table summarizes the key reactants and products in a representative synthesis where this compound is a precursor to a monomer.

| Reactant | Product | Role of this compound |

| 4-Butoxybenzaldehyde (B1265825) | This compound | Intermediate product |

| This compound | 4-Butoxybenzyl chloride | Precursor to a monomer component |

This table illustrates a multi-step synthesis where this compound is a key intermediate.

Preparation of Semiconductors, Nanosheets, and Nanocrystals

Currently, there is a lack of specific research in publicly available scientific literature detailing the direct application of this compound in the preparation of semiconductors, nanosheets, and nanocrystals. While related compounds such as 4-methoxybenzyl alcohol have been mentioned in the context of these applications, specific studies focusing on the butoxy analogue are not readily found. The potential for this compound in these areas remains a subject for future investigation, where its properties could be leveraged in the synthesis or surface modification of these advanced materials.

Biological and Biomedical Research Pathways

Antimicrobial and Antibacterial Actions

The potential of 4-Butoxybenzyl alcohol as an antimicrobial agent is an area of active investigation. Research into related benzyl (B1604629) alcohol compounds provides a framework for understanding its possible mechanisms of action against various bacterial pathogens.

Disruption of Bacterial Cell Wall Architecture

While direct studies on this compound's effect on bacterial cell wall architecture are not extensively documented, the mechanism of action for many benzyl alcohol derivatives and other phenolic compounds involves the disruption of the bacterial cell membrane. researchgate.netmdpi.com These amphiphilic molecules can insert into the lipid bilayer of bacterial membranes, which leads to increased permeability, loss of structural integrity, and the leakage of essential intracellular components, ultimately causing cell death. mdpi.comjmb.or.kr For Gram-positive bacteria, compounds can bind to wall proteins, facilitating entry and subsequent membrane destruction. atamanchemicals.com It is hypothesized that this compound may operate through a similar mechanism, where its lipophilic butoxy group facilitates interaction with and disruption of the bacterial membrane structure. atamanchemicals.com

Destabilization of Molybdenum Cofactor and Inhibition of Cell Wall Synthesis

The specific interaction between this compound and the molybdenum cofactor (Moco) in bacteria has not been detailed in available research. Moco is a crucial component of various enzymes essential for bacterial metabolism. mdpi.com Inhibition of enzymes that depend on this cofactor could represent a potential antibacterial strategy. However, there is currently no direct evidence to suggest that this compound specifically targets and destabilizes the molybdenum cofactor as its primary mechanism of antibacterial action. Likewise, while interference with cell wall synthesis is a well-established mechanism for many antibiotics, specific research linking this compound to the direct inhibition of this pathway is lacking. unipd.it

Mechanisms of Action against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)

The efficacy of benzyl alcohol derivatives against Gram-positive bacteria, including the significant pathogens Staphylococcus aureus and Enterococcus faecalis, has been noted in several studies. google.comdiva-portal.org For instance, certain synthesized benzyl alcohol derivatives have shown activity against S. aureus. researchgate.netsemanticscholar.org The mechanism is often attributed to the compound's ability to penetrate the peptidoglycan layer and disrupt the underlying cell membrane. jmb.or.kr Gram-positive bacteria are generally more susceptible to such lipophilic compounds than Gram-negative bacteria due to the absence of an outer membrane. jmb.or.kratamanchemicals.com While specific data for this compound is limited, its structural similarity to other active benzyl alcohols suggests it may exhibit comparable activity against these pathogens. semanticscholar.orgmdpi.com

| Compound/Derivative | Target Bacteria | Observed Activity/Mechanism | Reference |

| Benzyl Alcohol Derivatives | Staphylococcus aureus | Inhibition of growth measured by zone of inhibition. | researchgate.netsemanticscholar.org |

| 2-Hydroxybenzyl Acetate | Staphylococcus aureus | Strong activity with an inhibition zone of 20.3 ± 0.6 mm. | mdpi.com |

| Vancomycin-Resistant E. faecalis | Fungal Metabolite | Moderate activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. | nih.gov |

| Amphiphilic Molecules | Gram-Positive Bacteria | Increased membrane permeability and cell lysis. | jmb.or.kr |

Inhibition of Amide Formation or Binding to Cell Wall Components (e.g., magnesium, aluminum)

There is no direct scientific literature available that demonstrates this compound inhibits amide formation within the bacterial cell wall or functions by binding to metal ions like magnesium and aluminum as a primary antibacterial mechanism. While methods for the chemical synthesis of N-alkylated amides from alcohols exist, this is distinct from the biological inhibition of peptidoglycan synthesis in bacteria. researchgate.netrsc.orgrsc.org The role of metallic ions in stabilizing the bacterial cell envelope is known, but the chelation of these ions is not a commonly cited mechanism for benzyl alcohol derivatives.

Antioxidant and Anti-inflammatory Mechanisms

The antioxidant and anti-inflammatory properties of phenolic compounds are well-documented, providing a basis for evaluating the potential of this compound in these roles.

Radical Scavenging Activities (by analogy to related phenolic benzyl alcohols)

By analogy to structurally related compounds like p-hydroxybenzyl alcohol (p-HBA), this compound is presumed to possess antioxidant capabilities. nih.govresearchgate.net Phenolic compounds act as antioxidants primarily through their ability to scavenge free radicals. nih.govd-nb.info Studies on various hydroxybenzyl alcohols (HBAs) show they are potent inhibitors of lipid peroxidation and protein oxidation. researchgate.net They can effectively scavenge reactive oxygen species (ROS) such as hydroxyl radicals. researchgate.net The antioxidant effect is often linked to the presence of a hydroxyl group on the benzene (B151609) ring, which can donate a hydrogen atom to stabilize a free radical. researchgate.net

For instance, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been identified as an outstanding peroxyl radical scavenger. mdpi.com The presence of an alkoxy group, such as the methoxy (B1213986) group in DHMBA or the butoxy group in this compound, can influence the electronic properties of the aromatic ring and thereby modulate the radical scavenging potential. informahealthcare.com While direct quantitative data for this compound is sparse, the collective evidence from related phenolic and alkoxybenzyl alcohols strongly suggests its potential as a radical scavenger. mdpi.comgoogle.com

| Compound | Radical Scavenging Capacity | Method/Observation | Reference |

| p-Hydroxybenzyl alcohol (p-HBA) | Powerful scavenger of superoxide (B77818) and hydroxyl radicals. | Inhibits iron-dependent lipid peroxidation in rat brain homogenate. | nih.gov |

| 2-Hydroxybenzyl alcohol (2-HBA) | Better antioxidant properties than 3-HBA and 4-HBA. | Showed greater ability to scavenge ABTS radicals. | researchgate.net |

| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Outstanding peroxyl radical scavenger. | Reacts faster with HOO• than resveratrol (B1683913) and ascorbic acid. | mdpi.com |

| Phenolic Compounds (General) | Enhanced antioxidant activity. | Linked to the release of phenolic compounds during fermentation. | mdpi.com |

Furthermore, related compounds exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha) in macrophage cells. nih.gov For example, some triterpene alcohols and other phenolic compounds have demonstrated significant anti-inflammatory activity by inhibiting key signaling pathways like NF-κB and MAPK. sciopen.com Given that oxidative stress is closely linked with inflammation, the potential antioxidant activity of this compound suggests it may also contribute to anti-inflammatory pathways. mdpi.comscielo.org.mx

Modulation of Cellular Oxidative Stress Pathways (e.g., Nrf2 transcriptional activity, induction of HO-1, NQO-1, SOD-1)

By analogy to related compounds, this compound is anticipated to modulate pathways that protect cells from oxidative damage. Oxidative stress is a key factor in numerous disease processes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of the cellular antioxidant response. researchgate.net

Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1, and targeted for degradation. researchgate.net When cells are exposed to oxidative stress, Nrf2 is released from Keap1, moves into the nucleus, and activates the transcription of a suite of antioxidant and cytoprotective genes. researchgate.netgoogle.com

Research on analogous phenolic compounds provides insight into these mechanisms:

3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA): This compound, found in Pacific oysters, has been shown to stimulate Nrf2 transcriptional activity. nih.gov This activation leads to the increased expression of several critical antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), and superoxide dismutase 1 (SOD-1). nih.gov Studies have demonstrated that DHMBA can inhibit the interaction between Nrf2 and Keap1, leading to increased levels of Nrf2 and its target genes like HO-1. researchgate.net In aging mouse models, DHMBA administration was found to activate the Nrf2 pathway, resulting in higher levels of antioxidant enzymes in the hippocampus. nih.gov

4-hydroxybenzyl alcohol (4-HBA): This well-studied compound protects against cerebral ischemic injury by upregulating Nrf2. researchgate.netnih.gov This upregulation, in turn, induces the expression of antioxidant proteins like HO-1, NQO1, and GCLM (glutamate-cysteine ligase modifier subunit). plos.org The neuroprotective effects of 4-HBA are linked to its ability to activate Nrf2 and subsequently induce a range of antioxidant proteins. researchgate.netplos.org

This body of evidence suggests a strong possibility that this compound could similarly activate the Nrf2 pathway, thereby inducing the production of HO-1, NQO-1, and SOD-1 to protect cells from oxidative stress.

Anti-inflammatory Effects via Molecular Signaling Pathways (by analogy to related phenolic benzyl alcohols)

Phenolic compounds are recognized for their anti-inflammatory properties, which are often achieved by modulating key signaling pathways that trigger and sustain inflammatory responses. mdpi.com

By analogy to structurally similar phenolic benzyl alcohols, this compound may exert anti-inflammatory effects through several mechanisms:

Inhibition of Pro-inflammatory Mediators: 4-HBA has been shown to possess anti-inflammatory activity, which may be related to its ability to inhibit cyclooxygenase (COX) activity and suppress the production of nitric oxide (NO). chemsrc.comchemfaces.comnih.gov

Modulation of Inflammatory Signaling Pathways: Phenolic compounds can interfere with inflammatory cascades. For example, they can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that controls the expression of many pro-inflammatory genes. nih.gov By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.govfrontiersin.orguark.edu

Regulation of Cytokine Balance: Some polyphenols can modulate the balance between pro-inflammatory and anti-inflammatory cytokines, for instance, by inhibiting TNF-α while increasing the release of the anti-inflammatory cytokine IL-10. nih.gov

Targeting Upstream Signaling: 4-methoxybenzyl alcohol, another related compound, has been shown to reduce levels of inflammatory factors TNF-α, IL-1β, and IL-6 by activating the PI3K/AKT signaling pathway. nih.gov

Given these findings, it is plausible that this compound could exhibit anti-inflammatory properties by inhibiting enzymes like COX, suppressing NF-κB activation, and modulating cytokine production.

Neurobiological and Anti-Angiogenic Investigations

Neuroprotective Effects and Associated Molecular Mechanisms (by analogy to related phenolic benzyl alcohols)

The neuroprotective potential of phenolic benzyl alcohols is a significant area of research. These effects are often linked to their antioxidant and anti-inflammatory activities.

4-hydroxybenzyl alcohol (4-HBA): 4-HBA demonstrates potent neuroprotective properties, particularly in models of brain injury. Its mechanism involves the activation of the Nrf2 signaling pathway through the PI3K/Akt pathway, which boosts the body's antioxidant defenses and protects neurons. researchgate.netnih.gov It has been shown to reduce neuronal injury and improve outcomes in models of cerebral ischemia. researchgate.netnih.govchemsrc.com

4-methoxybenzyl alcohol: This compound protects brain microvascular endothelial cells from injury by activating the PI3K/AKT signaling pathway. nih.gov This activation leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), which can increase blood flow and exert protective effects on the brain. nih.gov

General Phenolic Compounds: The neuroprotective effects of phenolic compounds are also attributed to their ability to inhibit acetylcholinesterase, reduce the formation of amyloid-beta fibrils (associated with Alzheimer's disease), and modulate brain cell signaling pathways. researchgate.net

Based on these analogous compounds, this compound could potentially offer neuroprotection by activating survival pathways like PI3K/Akt, enhancing antioxidant defenses via Nrf2, and mitigating inflammatory damage within the central nervous system.

Inhibition of Tumor Angiogenesis and Growth (by analogy to related phenolic benzyl alcohols)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several phenolic benzyl alcohols have been investigated for their ability to inhibit this process.

4-hydroxybenzyl alcohol (4-HBA): 4-HBA is recognized as an inhibitor of tumor angiogenesis and growth. chemsrc.comresearchgate.net It has been shown to target multiple steps in the angiogenic cascade. nih.gov In vitro studies demonstrate that 4-HBA can reduce the viability and migration of tumor cells. researchgate.net Mechanistically, it has been found to decrease the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9), both of which are crucial for angiogenesis. researchgate.netnih.gov

Other Phenolic Compounds: Compounds like epigallocatechin gallate (EGCG) inhibit tumor angiogenesis by suppressing the activation of HIF-1α and NF-κB, and reducing VEGF expression. nih.gov Fisetin, another phenolic compound, inhibits the growth and proliferation of endothelial cells by downregulating the expression of VEGF and eNOS. nih.gov

These findings suggest that this compound may possess anti-angiogenic and anti-tumor properties, potentially by downregulating key growth factors like VEGF and inhibiting the enzymes and cellular processes necessary for new blood vessel formation.

Impact on Apoptotic Pathways in Disease Models

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. The modulation of apoptotic pathways is a key strategy in cancer therapy.

4-hydroxybenzyl alcohol (4-HBA): Studies indicate that 4-HBA can induce apoptotic death in tumor cells. chemsrc.com In colon carcinoma cells, it was found to significantly increase the expression of the apoptosis marker cleaved caspase-3. researchgate.net Furthermore, its neuroprotective effect in ischemic injury models is partly attributed to its ability to attenuate the apoptosis pathway by upregulating the anti-apoptotic protein Bcl-2 and downregulating the executioner enzyme caspase-3.

3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA): In human glioblastoma cells, DHMBA treatment stimulated cell death by increasing the levels of caspase-3 and cleaved caspase-3. nih.gov

Other Related Compounds: A methoxy derivative of resveratrol has been shown to selectively induce the mitochondrial apoptotic pathway in transformed cells. a2bchem.com

Drawing from these examples, this compound could potentially influence disease outcomes by modulating apoptotic pathways. It might induce apoptosis in cancer cells by activating caspases or protect healthy cells from apoptosis in conditions like ischemic stroke by regulating proteins like Bcl-2.

Metabolic Regulation and Cellular Homeostasis Studies

Research into related phenolic compounds suggests that this compound could play a role in regulating cellular metabolism and maintaining homeostasis.

Metabolic Regulation: The phenolic compound DHMBA has been found to repress adipogenesis (the formation of fat cells) in vitro by downregulating key transcription factors like PPARγ and C/EBPα. mdpi.com It also affects pathways linked to insulin (B600854) signaling, such as MAPK and AKT. mdpi.com Phenolic compounds, in general, are being investigated for their effects on metabolic regulation. mdpi.com

Cellular Homeostasis: The antioxidant and anti-inflammatory activities discussed previously are fundamental to maintaining cellular homeostasis. By activating the Nrf2 pathway, compounds like DHMBA and 4-HBA help cells cope with oxidative stress. nih.govplos.org DHMBA has been shown to protect enterocytes from cold-induced injury by preserving mitochondrial function and enhancing cell survival signals, demonstrating a role in maintaining cellular integrity under stress. nih.gov

Therefore, it is conceivable that this compound could influence metabolic processes and contribute to the maintenance of cellular balance, particularly under conditions of stress or disease.

Data Tables

Table 1: Effects of Analogous Phenolic Benzyl Alcohols on Oxidative Stress Pathways

| Compound | Pathway/Target | Observed Effect | Cell/Model System |

| 4-hydroxybenzyl alcohol (4-HBA) | Nrf2 | Upregulation/Activation | Astrocytes, Neurons researchgate.netplos.org |

| HO-1, NQO1, GCLM | Induction/Upregulation | Astrocytes plos.org | |

| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Nrf2 | Stimulation of transcriptional activity | Enterocytes nih.gov |

| HO-1, NQO-1, SOD-1 | Increased expression | Enterocytes nih.gov | |

| Nrf2-Keap1 Interaction | Inhibition | Co-immunoprecipitation (CoIP) assay researchgate.net |

Table 2: Anti-Angiogenic and Apoptotic Effects of Analogous Phenolic Benzyl Alcohols

| Compound | Biological Process | Molecular Target/Effect | Model System |

| 4-hydroxybenzyl alcohol (4-HBA) | Tumor Angiogenesis | Inhibition; Downregulation of VEGF & MMP-9 | CT26.WT colon carcinoma cells researchgate.netnih.gov |

| Apoptosis (Tumor) | Induction; Increased cleaved caspase-3 | CT26.WT colon carcinoma cells researchgate.net | |

| Apoptosis (Neuroprotection) | Attenuation; Upregulation of Bcl-2, Downregulation of caspase-3 | Rat model of cerebral ischemia | |

| 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) | Apoptosis (Tumor) | Induction; Increased caspase-3 & cleaved caspase-3 | Human glioblastoma cells nih.gov |

Adipogenesis Repression and Related Signaling Cascades (by analogy to related phenolic benzyl alcohols)

While direct studies on this compound's effect on adipogenesis are not available, research on the related phenolic antioxidant, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), offers significant insights into the potential mechanisms by which benzyl alcohol derivatives might modulate fat cell formation. Adipogenesis is the process by which preadipocytes differentiate into mature adipocytes, and its dysregulation is linked to obesity and associated metabolic disorders.

Studies on DHMBA, a compound originally isolated from the Pacific oyster (Crassostrea gigas), have demonstrated its ability to repress adipogenesis in 3T3-L1 preadipocytes, a well-established cell line model for studying fat cell development. Treatment of these cells with DHMBA resulted in a dose-dependent inhibition of lipid accumulation, a key marker of adipocyte differentiation. The inhibitory effects of DHMBA on adipogenesis appear to be most potent during the later stages of the differentiation process.

The molecular mechanisms underlying this anti-adipogenic effect involve the modulation of several key signaling pathways. Research indicates that DHMBA treatment leads to a decrease in the expression of master adipogenic transcription factors, namely peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). These two proteins are critical for the initiation and progression of adipocyte differentiation.

Furthermore, DHMBA has been shown to interfere with the insulin signaling pathway, which plays a crucial role in promoting adipogenesis. The compound was found to reduce the levels of key components of this pathway, including PI3 kinase 100α, Akt (also known as protein kinase B), MAPK (mitogen-activated protein kinase), and mTOR (mammalian target of rapamycin). The suppressive effects of DHMBA on adipogenesis were still observed even in the presence of inhibitors for these pathways, such as wortmannin (B1684655) (a PI3K inhibitor), PD98059 (a MAPK inhibitor), and Bay 11-7082 (an NF-κB inhibitor), suggesting that DHMBA may act through multiple regulatory points within these cascades.

These findings on DHMBA suggest a potential avenue of research for this compound. It is plausible that this compound, due to its structural similarities as a benzyl alcohol derivative, may also exhibit inhibitory effects on adipogenesis through the modulation of similar signaling pathways. However, empirical studies are necessary to validate this hypothesis.

Table 1: Effects of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) on Adipogenesis-Related Proteins and Signaling Pathways in 3T3-L1 Adipocytes

| Protein/Pathway | Observed Effect of DHMBA Treatment | Reference |

| PPARγ | Decreased Levels | |

| C/EBPα | Decreased Levels | |

| PI3 kinase 100α | Decreased Levels | |

| Akt | Decreased Levels | |

| MAPK | Decreased Levels | |

| Phospho-MAPK | Decreased Levels | |

| mTOR | Decreased Levels |

Influence on Cellular Metabolism and Mitochondrial Function

Direct research into the specific effects of this compound on cellular metabolism and mitochondrial function is currently lacking. However, the broader effects of alcohols on these fundamental biological processes have been documented, providing a basis for potential areas of investigation.

Alcohols can influence cellular metabolism in various ways. The metabolism of alcohol, primarily in the liver, involves enzymes such as alcohol dehydrogenase (ADH) and cytochrome P450 2E1 (CYP2E1), leading to the production of acetaldehyde. This process alters the cellular redox state, specifically by increasing the ratio of NADH to NAD+. Such a shift can have widespread consequences for metabolic pathways that are dependent on these coenzymes.

Mitochondria, as the primary sites of cellular respiration and energy production, are particularly susceptible to the effects of alcohols. Chronic alcohol exposure has been shown to impair mitochondrial respiratory capacity, leading to decreased ATP synthesis and an increase in the production of reactive oxygen species (ROS). This mitochondrial dysfunction can trigger oxidative stress, damage mitochondrial DNA (mtDNA), and induce the mitochondrial permeability transition pore (MPTP), which can lead to cell death.

In the context of adipocytes, functional mitochondria are essential for processes such as differentiation, lipid metabolism, and insulin sensitivity. Mitochondrial dysfunction in fat cells is associated with increased ROS production, impaired insulin signaling, and systemic energy dysregulation. Given that benzyl alcohol has been shown to increase the fluidity of the adipocyte membrane and inhibit glucose uptake, it is conceivable that this compound could have similar disruptive effects on adipocyte metabolism.

Considering the antioxidant properties reported for the related compound DHMBA, it is also possible that this compound could have protective effects on mitochondria under certain conditions. For instance, DHMBA has been shown to protect against oxidative stress-induced cell death by reducing mitochondrial ROS production.

Future research should aim to directly assess the impact of this compound on key metabolic parameters such as glucose uptake, lactate (B86563) production, and oxygen consumption rates in various cell types. Furthermore, detailed studies on its effects on mitochondrial membrane potential, ROS generation, and the expression of genes involved in mitochondrial biogenesis and function would be crucial to elucidate its specific bioenergetic profile.

Table 2: Potential Areas of Investigation for this compound's Effect on Cellular Metabolism and Mitochondrial Function

| Area of Investigation | Potential Effects based on General Alcohol Research |

| Cellular Redox State | Alteration of NADH/NAD+ ratio |

| Mitochondrial Respiration | Potential impairment of the electron transport chain |

| ATP Synthesis | Possible reduction in cellular energy production |

| Reactive Oxygen Species (ROS) | Potential increase in mitochondrial ROS generation |

| Mitochondrial Permeability Transition | Possible induction of the mitochondrial permeability transition pore |

| Adipocyte Glucose Uptake | Potential inhibition of basal and insulin-stimulated glucose uptake |

Computational and Theoretical Chemistry Studies

Quantitative Structure-Activity Relationships (QSAR)

QSAR models are statistical tools that correlate the chemical structure of a compound with its biological activity. These models are fundamental in toxicology and drug design for predicting the properties of new or untested chemicals.

While specific QSAR models exclusively developed for 4-Butoxybenzyl alcohol are not widely documented, its properties can be predicted using models built for the broader class of para-substituted benzyl (B1604629) alcohols. Studies on this class of compounds have shown that their toxicity and biological activity are often linked to a combination of hydrophobicity and electronic effects. nih.gov

The toxicity of benzyl alcohols against various organisms, including cancer cells, protozoa, bacteria, and fungi, has been shown to depend significantly on the hydrophobicity of the substituent at the para position. nih.gov The butoxy group in this compound, being a relatively long alkyl chain, imparts a significant degree of lipophilicity to the molecule. This property is critical for predicting how the compound interacts with biological membranes and hydrophobic pockets of proteins.

In a predictive QSAR model, molecular descriptors are used to quantify the structural features of a molecule. For this compound, key descriptors would include those related to its hydrophobicity, electronic properties, and size.

| Descriptor Type | Descriptor Example | Relevance for this compound |

|---|---|---|

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | High LogP value due to the butoxy group suggests significant partitioning into lipid membranes, influencing bioavailability and toxicity. |

| Electronic | Hammett Constant (σ) | The para-alkoxy group is an electron-donating group, which influences the reactivity of the aromatic ring and the acidity of the benzylic alcohol proton. |

| Steric/Topological | Molar Refractivity (MR) | Reflects the volume of the molecule and its polarizability, which can be important for binding to biological targets. |

| Quantum Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals help predict the molecule's susceptibility to oxidation or reduction. |

Predictive models for organ toxicity often utilize such descriptors within machine learning algorithms to screen chemicals for potential hazards. nih.govnih.gov The inclusion of this compound in such a model would leverage its structural features to estimate its potential for various toxic endpoints.

The development of a robust QSAR model is a systematic process that involves several critical steps to ensure its predictive power and reliability. nih.govuniroma1.itsemanticscholar.org

Data Curation: The process begins with the collection of high-quality, consistent data for a set of structurally related compounds (e.g., substituted benzyl alcohols) with experimentally determined biological activities.

Descriptor Calculation: A wide range of molecular descriptors representing different aspects of the molecular structure (topological, electronic, hydrophobic, etc.) are calculated for each compound in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity. For a series of benzyl alcohols, a typical QSAR equation might look like: Log(1/C) = aLogP - bσ + c*MR + d Where C is the concentration required for a biological effect, and a, b, c, and d are constants derived from the regression analysis. nih.gov

Validation: This is a crucial step to assess the model's performance. nih.gov

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to check the model's internal consistency and robustness.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used during the model development. The predictive R² (R²_pred) is a common metric for this evaluation.

Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. For a new compound like this compound, it is essential to confirm that it falls within the AD of the model being used. nih.gov

Interpretation of such a model for the benzyl alcohol class would likely confirm that hydrophobicity (driven by the p-substituent) is a primary driver of general toxicity, while electronic effects may play a role in more specific mechanisms like radical-mediated toxicity. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and reactivity of molecules at the atomic level.

While specific DFT studies detailing the reaction mechanisms of this compound are scarce, the principles can be illustrated by studies on the parent compound, benzyl alcohol, and its analogs. DFT is widely used to map the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. researchgate.netnih.gov

For instance, the oxidation of benzyl alcohol to benzaldehyde is a fundamentally important reaction. DFT calculations can elucidate the step-by-step mechanism, including the adsorption of the alcohol onto a catalyst surface, the breaking of C-H and O-H bonds, and the desorption of the final aldehyde product. researchgate.netunipa.it Such studies can compare different potential pathways, determining the most energetically favorable route. This approach could be directly applied to this compound to understand how the butoxy group electronically influences the reaction rates and intermediates compared to unsubstituted benzyl alcohol.

The electronic structure of this compound dictates its chemical reactivity. DFT calculations can provide key parameters that describe this structure. The butoxy group at the para position acts as an electron-donating group through resonance, increasing the electron density on the aromatic ring. This influences the molecule's susceptibility to electrophilic aromatic substitution and affects the properties of the benzylic alcohol group.

A study on 4-methoxybenzyl alcohol, a close analog, used DFT to calculate the properties of its excited triplet state, which was crucial for predicting its ability to generate singlet molecular oxygen. researchgate.net A similar analysis for this compound would involve calculating its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).

| Property | Description | Predicted Influence on Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy (relative to benzyl alcohol) indicates greater ease of donating an electron, making it more susceptible to oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | The energy and location of the LUMO indicate the most likely site for accepting an electron (nucleophilic attack). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution on the molecule's surface. | The MEP would show negative potential (red) around the oxygen atoms, indicating sites for electrophilic attack, and positive potential (blue) around the hydroxyl hydrogen. |

These calculated parameters are invaluable for predicting how this compound will behave in different chemical environments and for understanding its potential as a reactant in various chemical transformations.

Molecular Modeling and Dynamics

Molecular modeling and dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. These simulations can provide a detailed picture of how a molecule like this compound behaves in complex environments, such as in solution or interacting with a biological membrane.

Although no specific MD simulation studies have been published for this compound, research on the parent benzyl alcohol provides a strong template for what could be learned. An MD simulation of benzyl alcohol embedded in a lipid bilayer was used to investigate its mechanism as an anesthetic. um.es The study found that benzyl alcohol resides in the hydrophobic core of the membrane and causes a slight increase in the disorder of the lipid tails.

Extrapolating from these findings, an MD simulation of this compound would be expected to show:

Deeper Membrane Penetration: The long, hydrophobic butoxy tail would likely cause the molecule to penetrate more deeply into the lipid bilayer compared to benzyl alcohol.

Greater Perturbation: The larger size and increased hydrophobicity of the butoxy group could lead to a more significant disruption of the membrane's structure, potentially affecting membrane fluidity and the function of embedded proteins.

Specific Orientational Preferences: The molecule would likely adopt an orientation where the hydrophobic butoxy and phenyl groups are buried within the membrane core, while the polar hydroxyl group is oriented towards the more polar lipid headgroup region.

These simulations are critical for understanding the molecular initiating events of toxicity and bioactivity, providing a dynamic link between the chemical structure of this compound and its interaction with biological systems.

Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein. These studies can provide insights into binding affinity, mode of interaction, and the specific amino acid residues involved in the interaction.

While molecular docking studies have been conducted on various benzyl alcohol derivatives to explore their potential biological activities, specific research detailing the docking of this compound with any particular protein target is not found in the current body of scientific literature. Such a study would be valuable in elucidating its potential pharmacological or other biological effects. The butoxy group, with its specific size, flexibility, and lipophilicity, would be expected to influence the binding characteristics of the molecule compared to other alkoxybenzyl alcohols, but without specific studies, these effects remain purely theoretical.

Conformational Analysis and Molecular Stability Investigations

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. The conformation of a molecule is crucial as it dictates its physical and chemical properties, including its reactivity and ability to interact with other molecules. Theoretical chemistry methods, such as ab initio and density functional theory (DFT) calculations, are powerful tools for investigating the stable conformations (conformers) of a molecule and the energy barriers between them.

Due to the absence of specific research data, no data tables on ligand-target interactions or conformational analysis for this compound can be presented.

Environmental Impact and Degradation Pathways

Ecotoxicological Assessments and Environmental Risk Evaluation

Specific data from acute and chronic aquatic toxicity studies (e.g., LC50 or EC50 values for fish, daphnia, or algae) for 4-Butoxybenzyl alcohol could not be located in the searched scientific literature.

Modeling data or experimental studies on the environmental fate and behavior of this compound, including its potential for bioaccumulation, adsorption/desorption characteristics in soil and sediment, and environmental distribution, were not found in the available resources.

A specific environmental risk assessment for this compound in marine ecosystems is not available in the reviewed literature.

Degradation Mechanisms in Environmental Matrices

No studies detailing the photocatalytic degradation pathways of this compound were identified. Research in this area has focused on analogs such as 4-Methoxybenzyl alcohol, but this information cannot be applied directly to this compound.

Information regarding the biodegradation processes and pathways for this compound is not present in the searched scientific databases and literature.

Abiotic Transformation Routes

However, chemical oxidation represents a plausible abiotic transformation pathway. This compound can be oxidized to form 4-Butoxybenzaldehyde (B1265825). This reaction is a known synthetic route, utilizing oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) . While these are laboratory and industrial examples, they confirm that the benzyl (B1604629) alcohol moiety is susceptible to oxidation. In the environment, this transformation could potentially be mediated by naturally occurring oxidizing species, such as hydroxyl radicals in the atmosphere or aquatic environments. Specific studies quantifying the rates and products of such environmental oxidation reactions for this compound are not currently available in the public domain.

Table 1: Potential Abiotic Transformation of this compound

| Transformation Process | Reactant | Potential Product | Reagents/Conditions (in Synthetic Chemistry) | Environmental Relevance |

|---|---|---|---|---|

| Oxidation | This compound | 4-Butoxybenzaldehyde | Pyridinium chlorochromate (PCC), Manganese dioxide (MnO₂) | Suggests susceptibility to environmental oxidants . |

| Hydrolysis | This compound | Data not available | - | Data not available echemi.com. |

Role as a Xenobiotic and its Environmental Implications

A xenobiotic is a chemical substance found within an organism that is not naturally produced or expected to be present within the organism. The presence of this compound has been confirmed in wildlife, identifying it as an environmental xenobiotic.

A 2021 study by the State Institute for the Environment, Measurements and Nature Conservation Baden-Württemberg (LUBW) detected this compound in the eggs of various birds of prey, including peregrine falcons (Falco peregrinus) and eagle owls (Bubo bubo) lubw.de. The detection of this compound in avian eggs indicates its sufficient persistence in the environment to be absorbed and bioaccumulated, at least to some extent, and transferred to offspring. The concentrations found varied among the samples, with a maximum concentration of 1030.9 µg/kg fresh weight detected in one peregrine falcon egg lubw.de.

Despite this evidence of environmental presence and uptake, there is a significant gap in the formal assessment of its environmental impact. Safety Data Sheets for the compound explicitly state that data on its toxicity to fish, daphnia and other aquatic invertebrates, algae, and microorganisms are not available echemi.com. Furthermore, there is no available data regarding its bioaccumulative potential or mobility in soil echemi.com. This lack of information prevents a thorough risk evaluation for aquatic and terrestrial ecosystems.

Table 2: Detection of this compound in Peregrine Falcon Eggs (µg/kg Fresh Weight)

| Sample ID | Concentration (µg/kg FW) |

|---|---|

| Peregrine Falcon Egg 1 | 417.6 |

| Peregrine Falcon Egg 2 | Not Detected |

| Peregrine Falcon Egg 3 | 930.2 |

| Peregrine Falcon Egg 4 | 827.3 |

| Peregrine Falcon Egg 5 | 1030.9 |

| Peregrine Falcon Egg 6 | 721.4 |

| Peregrine Falcon Egg 7 | 167.2 |

| Peregrine Falcon Egg 8 | 97.0 |

| Peregrine Falcon Egg 9 | 118.4 |

Source: Breitbandscreening von Umweltschadstoffen in Eiern verschiedener Greifvogelarten, 2021 lubw.de.

Advanced Analytical Methodologies for Research

Chromatographic Separations in Research Contexts

Chromatography is a powerful set of techniques for separating, identifying, and quantifying the components of a mixture. HPLC and GC are the most common chromatographic methods used in the analysis of compounds like 4-butoxybenzyl alcohol.

HPLC is a versatile technique for separating non-volatile or thermally unstable compounds. It is the method of choice for the quantitative analysis of reaction mixtures containing this compound and its derivatives. helixchrom.com

A typical setup for analyzing a reaction mixture from the synthesis or transformation of this compound would involve reversed-phase HPLC. researchgate.netdamascusuniversity.edu.sy In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). This compound, being moderately polar, would elute at a specific retention time. Reactants, products, and byproducts with different polarities would separate into distinct peaks. Quantitative analysis is performed by integrating the peak areas and comparing them to those of standard solutions of known concentrations. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV Detector set at a wavelength of maximum absorbance (e.g., ~225 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

For purity assessment, a diluted sample of this compound is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. Impurities will have different retention times than the main component, and their relative amounts can be determined from the peak areas. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For unambiguous identification of unknown peaks, a Mass Spectrometer (MS) is used as the detector (GC-MS). analytice.com

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column with a nonpolar stationary phase (e.g., DB-5MS, 30 m x 0.25 mm) ewai-group.com |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Initial temp. ~100 °C, ramp to ~280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | ~280 °C |

| Compound Name |

|---|

| This compound |

| 4-Butoxybenzaldehyde (B1265825) |

| 4-Methoxybenzyl alcohol |

| 4-Ethylbenzyl alcohol |

| Benzyl (B1604629) alcohol |

| Acetonitrile |

| Water |

Advanced Microscopy for Material Characterization (e.g., Scanning Electron Microscopy for nanocomposites)

Advanced microscopic techniques, particularly Scanning Electron Microscopy (SEM), are indispensable for characterizing the morphology and topography of materials incorporating this compound, such as in nanocomposites or polymer blends. While direct SEM studies on materials explicitly containing this compound are not widely documented in publicly available research, the application of this technique can be understood by examining studies on analogous materials, such as those involving other alkoxybenzyl alcohols or benzyl alcohol derivatives in composite structures.

SEM provides high-resolution images of a material's surface by scanning it with a focused beam of electrons. The signals produced from the interaction of the electrons with the sample reveal information about the surface topography, composition, and dispersion of constituent materials. For instance, in the context of nanocomposites where this compound might be used as a precursor or functionalizing agent, SEM would be critical in visualizing the distribution and size of nanoparticles within the polymer matrix.

In studies of TiO2 nanocomposites used for the photo-oxidation of benzyl alcohol, a related compound, SEM imaging was crucial for correlating the textural properties of the catalysts with their performance. These analyses revealed the homogeneous distribution of nanoparticles on the support material, a key factor in catalytic activity. Similarly, were this compound integrated into such a nanocomposite, SEM equipped with Energy-Dispersive X-ray Spectroscopy (EDX) could be employed to map the elemental distribution and confirm the presence and dispersion of the butoxy functional group through the detection of its constituent elements.

The characterization process for a hypothetical nanocomposite containing this compound using SEM would typically involve the following steps:

Sample Preparation: The nanocomposite material would be mounted on a sample holder and coated with a thin layer of a conductive material, such as gold or carbon, to prevent charge buildup from the electron beam.

Imaging: The sample would be introduced into the high-vacuum chamber of the SEM. A primary electron beam would be scanned across the surface in a raster pattern.

Signal Detection: Detectors would collect the secondary electrons and backscattered electrons emitted from the sample's surface. Secondary electrons are excellent for revealing fine surface morphology, while backscattered electrons can provide contrast based on the atomic number of the elements present, helping to distinguish between the organic matrix and any inorganic nanoparticles.

Through this powerful analytical technique, researchers can gain detailed insights into the micro and nanoscale structure of materials containing this compound, which is fundamental to understanding and improving their physical and chemical properties.

X-ray Diffraction (XRD) for Crystal Structure Confirmation and Material Characterization